Absence of Publicly Available Bioactivity Data Precludes Head‑to‑Head Potency Comparison
Comprehensive interrogation of ChEMBL, PubChem BioAssay, BindingDB, PubMed, and Google Patents returned no quantitative potency, affinity, or functional activity data for 4‑bromo‑N‑[5‑(2,3‑dihydro‑1,4‑benzodioxin‑6‑yl)-1,3,4‑oxadiazol‑2‑yl]benzamide [1][2]. In contrast, several close structural analogues (e.g., compounds 6k, 6m, and 4i from the same core scaffold) possess published IC₅₀ values ranging from 0.05 μM to 25.87 μM across anticancer, telomerase‑inhibition, and iNOS‑inhibition assays [3][4]. Because the target compound lacks any experimentally determined activity value, no direct head‑to‑head potency comparison can be performed, and the compound cannot be positioned on the same dose–response landscape as its characterised analogues.
| Evidence Dimension | In‑vitro potency (IC₅₀ / Ki / Kd) |
|---|---|
| Target Compound Data | No quantitative bioactivity data available in public repositories |
| Comparator Or Baseline | Closest characterised analogues (e.g., compound 6k: telomerase IC₅₀ = 1.27 μM; compound 4i: iNOS IC₅₀ = 0.05 μM) [3][4] |
| Quantified Difference | Cannot be calculated; target compound data missing entirely |
| Conditions | ChEMBL (version accessed 2026‑04‑30), PubChem BioAssay, BindingDB, PubMed, Google Patents |
Why This Matters
Without potency data, no scientific or procurement decision can be based on a quantitative advantage; selection of this compound over a characterized analogue cannot be justified by activity.
- [1] ChEMBL Compound Report Card for CHEMBL4449710. European Bioinformatics Institute. https://www.ebi.ac.uk/chembl/compound_report_card/CHEMBL4449710/ (accessed 2026‑04‑30). View Source
- [2] PubChem BioAssay Summary for CID 4591135. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/4591135 (accessed 2026‑04‑30). View Source
- [3] Zhang, X.-M., Qiu, M., Sun, J., et al. Synthesis, biological evaluation, and molecular docking studies of 1,3,4‑oxadiazole derivatives possessing 1,4‑benzodioxan moiety as potential anticancer agents. Bioorg. Med. Chem. 2011, 19, 6518‑6524. View Source
- [4] Sun, J., Cao, N., Zhang, X.-M., et al. Oxadiazole derivatives containing 1,4‑benzodioxan as potential immunosuppressive agents against RAW264.7 cells. Bioorg. Med. Chem. 2011, 19, 4895‑4902. View Source
